1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
Description
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a urea-based heterocyclic compound featuring a benzothiazole moiety linked to a phenyl group and a thiophene substituent. Benzothiazoles are known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(21-16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)24-17/h1-11H,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOCFSTYJCNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminobenzothiazole with 4-isocyanatobiphenyl and thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
Bicyclo[3.2.2]nonane-1,5-diyldimethanol serves as a building block in synthesizing complex organic molecules. It is also investigated for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic properties, including anticancer and antimicrobial activities. The compound is also utilized in developing new materials and chemical processes.
Chemical Reactions and Properties
Bicyclo[3.2.2]nonane-1,5-diyldimethanol can undergo various chemical reactions:
- Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride () or sodium borohydride ().
- Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines using reagents like thionyl chloride () or phosphorus tribromide ().
Biological Activities
Bicyclo[3.2.2]nonane-1,5-diyldimethanol exhibits several biological activities:
- Anticancer Activity: Studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects against various pathogens, indicating its utility in medicinal chemistry.
- Enzyme Inhibition: It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Data Table of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Modulates activity of metabolic enzymes |
Case Studies
- Anticancer Studies: A study demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Testing: Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzo[d]thiazole moiety is known to interact with DNA, potentially leading to anticancer activity through the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Thiophenylthiazole Moieties
Compounds such as TTU6–TTU9 () share structural similarities with the target molecule, differing in substituents on the phenyl ring. Key comparisons include:
| Compound ID | Structure | Yield (%) | Melting Point (°C) | Bioactivity (IC₅₀ or Cell Line Activity) | Molecular Formula |
|---|---|---|---|---|---|
| TTU6 | 4-Cyanophenyl substituent | 87 | 199–201 | Antitubulin activity (Not specified) | C₁₅H₁₀N₄OS₂ |
| TTU7 | 4-Trifluoromethoxyphenyl | 72 | 206–207 | Not reported | C₁₅H₁₁F₃N₃O₂S₂ |
| TTU8 | 4-Nitrophenyl | 45 | 275–277 | Not reported | C₁₄H₉N₅O₂S₂ |
| TTU9 | m-Tolyl | 79 | 200–202 | Not reported | C₁₅H₁₂N₄OS₂ |
- Key Observations: Substituents like cyano (TTU6) and trifluoromethoxy (TTU7) improve thermal stability (higher melting points) compared to simpler aryl groups. Lower yields (e.g., 45% for TTU8) correlate with electron-withdrawing groups (e.g., nitro), which may complicate synthesis .
Benzothiazole-Morpholine Ureas
Compounds such as 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea () highlight the role of morpholine in enhancing solubility and target binding:
- Key Observations :
Benzamido Phenyl-Thiophene Ureas
Compounds like 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea () differ from the target molecule by replacing benzothiazole with a benzamido group:
| Compound ID | Structure | Anticancer Activity (Cell Lines) | Yield (%) |
|---|---|---|---|
| 6b () | Benzamido-phenyl-thiophene | Moderate activity against A549, MCF-7 | 72–85 |
- Thiophene retains moderate activity across multiple cancer cell lines (e.g., IC₅₀ ~20–50 μM) .
Fluorinated Benzothiazole Analogs
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea () introduces fluorine to enhance electronegativity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀FN₃OS₂ |
| Molecular Weight | 307.4 g/mol |
| Key Feature | Fluorine at C4 of benzothiazole |
- Key Observations :
- Fluorination may improve metabolic stability and target binding via halogen bonding .
Biological Activity
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, a compound featuring a benzothiazole moiety linked to a thiophenyl urea structure, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzothiazole Ring: Known for its pharmacological potential, this ring enhances the compound's interaction with biological targets.
- Thiophenyl Group: Contributes to the compound's electronic properties and may influence its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties.
Research Findings:
- Inhibition of Bacterial Growth: The compound showed potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 0.015 to 0.25 μg/mL .
- Mechanism of Action: The compound acts by inhibiting bacterial topoisomerases (GyrB and ParE), which are crucial for DNA replication. For instance, the IC50 values against S. aureus topoisomerase IV were reported at 0.012 and 0.008 μg/mL .
| Bacteria | MIC (μg/mL) | IC50 (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 - 0.25 | 0.012 - 0.008 |
| Enterococcus faecalis | 0.12 | - |
Antifungal Activity
The antifungal properties of the compound have also been explored, particularly against pathogenic fungi.
Key Findings:
- The compound exhibited notable antifungal activity against strains such as Candida albicans, with effective concentrations reported in the low micromolar range .
- Structural modifications have been shown to enhance antifungal efficacy, suggesting a structure-activity relationship (SAR) that merits further investigation .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been well-documented, with several studies indicating that compounds similar to this compound can inhibit tumor cell proliferation.
Case Studies:
- Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell growth effectively, with IC50 values in the micromolar range.
- Mechanistic Insights: The anticancer mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of specific kinases involved in cell cycle regulation .
Toxicity and Selectivity
An important aspect of evaluating any therapeutic agent is its toxicity profile.
Findings:
- Toxicity assays conducted on human liver HepG2 cells indicated that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications .
- Selectivity towards bacterial topoisomerases over human counterparts suggests a favorable safety profile for antibacterial applications .
Q & A
What is the typical synthetic route for 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea and its derivatives?
Answer:
The compound is synthesized via a two-step procedure:
Formation of the thiourea intermediate : 4-(Benzo[d]thiazol-2-yl)benzenamine (10 mmol) is refluxed with aryl isothiocyanates (10 mmol) in anhydrous DMF for 4 hours. The reaction progress is monitored by TLC, and the product is purified via recrystallization from ethanol .
Cyclization or functionalization : The thiourea intermediate undergoes further reactions (e.g., with formaldehyde and HCl or methylamine) to yield oxadiazinane or triazinane derivatives. Yields range from 79% to >90%, depending on substituents and conditions (Table 1) .
What spectroscopic and analytical methods are employed to confirm the structure of this compound and its derivatives?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify aromatic protons (6.8–8.5 ppm) and thiourea carbonyl signals (~180–190 ppm). Substituent-specific splitting patterns (e.g., thiophene protons) are critical .
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate molecular weights and functional groups .
- Elemental Analysis : Confirms purity (>95%) and stoichiometry .
How can reaction conditions be optimized to improve yields of derivatives?
Answer:
Key optimization strategies include:
- Solvent Selection : DMF is optimal for solubility and reaction efficiency. Alternatives like ethanol may reduce yields due to poor intermediate solubility .
- Reaction Time : Prolonged reflux (>4 hours) can lead to side products (e.g., over-cyclization). TLC monitoring ensures reaction termination at the ideal time .
- Molar Ratios : Equimolar ratios of amine and isothiocyanate minimize unreacted starting materials. Excess reagents may necessitate additional purification steps .
How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Answer:
Contradictions in antimicrobial activity (e.g., 3b vs. 4a against Staphylococcus aureus) can be addressed via:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups like Cl in 3b enhance activity) .
- Dose-Response Studies : Test varying concentrations to identify non-linear effects or toxicity thresholds.
- Mechanistic Studies : Use molecular docking to assess binding affinity to bacterial targets (e.g., penicillin-binding proteins) .
What purification techniques are most effective for isolating this compound?
Answer:
- Recrystallization : Ethanol is preferred for removing unreacted starting materials and byproducts (e.g., ammonium chloride) .
- Column Chromatography : Useful for separating isomers or derivatives with minor structural differences (e.g., para vs. ortho substituents) .
- Filtration : Immediate filtration post-reaction prevents degradation of heat-sensitive intermediates .
What strategies can elucidate the mechanism of antimicrobial action for this compound?
Answer:
Advanced methodologies include:
- Comparative Genomics : Screen resistant bacterial strains to identify target mutations.
- Enzymatic Assays : Measure inhibition of bacterial enzymes (e.g., dihydrofolate reductase) using purified protein and the compound .
- Synergy Studies : Test combinations with known antibiotics (e.g., tetracycline) to identify potentiating effects .
How do steric and electronic effects of substituents influence bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups (e.g., in 3b) enhance activity by increasing electrophilicity and target binding .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl in 4d) may reduce activity by obstructing binding pockets .
- Hydrogen Bonding : Thiophene and benzothiazole moieties contribute to π-π stacking and H-bond interactions with bacterial membranes .
What computational tools are recommended for predicting the physicochemical properties of derivatives?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers or protein targets.
- ADMET Prediction Software : Tools like SwissADME estimate solubility, permeability, and toxicity .
How can researchers validate the reproducibility of synthetic protocols?
Answer:
- Detailed Reaction Logs : Document exact conditions (e.g., reflux temperature, stirring rate).
- Cross-Lab Validation : Collaborate with independent labs to verify yields and spectral data .
- Quality Control : Use internal standards (e.g., deuterated solvents) in NMR to ensure consistency .
What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent Volume : Scaling DMF usage requires waste management plans due to its high boiling point and toxicity.
- Purification Efficiency : Column chromatography becomes impractical; alternative methods (e.g., centrifugal partition chromatography) may be needed .
- Stability Testing : Assess degradation under storage conditions (e.g., light, humidity) to establish shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
